physicochemical properties of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
physicochemical properties of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of the core , a novel heterocyclic compound belonging to the coumarin-benzofuran hybrid class. These hybrids have garnered significant interest in medicinal chemistry, particularly as potential multi-target agents for neurodegenerative diseases like Alzheimer's.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols for characterization. We will delve into the causality behind experimental design, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction and Significance
N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is a unique molecular architecture that marries two privileged heterocyclic scaffolds: coumarin (2-oxochromen) and benzofuran.[1][3] Benzofuran and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Similarly, the coumarin nucleus is a cornerstone in medicinal chemistry, present in many compounds with diverse pharmacological effects. The strategic fusion of these two moieties via a stable carboxamide linker creates a hybrid molecule with the potential for synergistic or novel biological activities.[6]
Recent research has highlighted the promise of coumarin-benzofuran hybrids as versatile, multi-targeted agents for the treatment of Alzheimer's Disease.[1][2] These compounds are often designed to inhibit key pathological players such as acetylcholinesterase (AChE) and amyloid-β (Aβ) aggregation.[1][7] A thorough understanding of the is therefore a critical prerequisite for its development. These properties—including solubility, lipophilicity, melting point, and molecular structure—govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.
Predicted & Representative Physicochemical Properties
While extensive experimental data for this specific molecule is not yet publicly consolidated, we can predict its properties based on its structural motifs and provide representative data from closely related analogs. This table serves as a benchmark for researchers undertaking the empirical characterization of this compound.
| Physicochemical Property | Predicted / Representative Value | Significance in Drug Development |
| Molecular Formula | C₁₈H₁₁NO₄ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 305.29 g/mol | Influences diffusion, absorption, and fits within Lipinski's Rule of 5. |
| Melting Point (MP) | ~180 - 250 °C (range) | A key indicator of purity and solid-state stability.[8] Impurities typically lower and broaden the melting range.[8] |
| logP (Octanol/Water) | 2.5 - 4.0 (Predicted) | Measures lipophilicity; critical for predicting membrane permeability and absorption. Values in this range often correlate with good oral bioavailability. |
| Aqueous Solubility | Low | Poor aqueous solubility is a primary cause of low bioavailability for oral drugs.[9] Must be accurately determined for formulation and bioassay design. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility, receptor binding, and membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 1x Furan O, 1x Pyran O) | Influences solubility and the potential for specific interactions with biological targets. |
| pKa (acidic/basic) | Amide N-H: ~17 (non-acidic) | Predicts the ionization state at physiological pH, which profoundly affects solubility, permeability, and binding. The amide proton is generally not considered ionizable under physiological conditions. |
Structural Elucidation and Spectroscopic Characterization
Confirming the chemical identity and purity of a newly synthesized batch of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is the foundational step of any research campaign. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.[10]
Key Spectroscopic Signatures
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzofuran and coumarin ring systems. A key diagnostic signal will be the downfield singlet for the amide proton (N-H), typically observed between δ 10.0-11.5 ppm in a solvent like DMSO-d₆.
-
¹³C NMR: The carbon spectrum will feature characteristic signals for the carbonyl carbons of the amide and the lactone (coumarin), typically in the δ 160-170 ppm range.[11][12] The remaining aromatic and heterocyclic carbons will appear in the δ 100-155 ppm region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[11][13] For C₁₈H₁₁NO₄, the expected exact mass is 305.0688.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected absorption bands include N-H stretching around 3300-3100 cm⁻¹, a sharp C=O stretch for the amide around 1650-1680 cm⁻¹, and a C=O stretch for the coumarin lactone around 1720-1740 cm⁻¹.[12][14]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the most critical physicochemical parameters. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Determination of Thermodynamic Solubility
Causality: Thermodynamic (or equilibrium) solubility is the true measure of a compound's saturation point in a given solvent at equilibrium.[15] It is a critical parameter as it represents the maximum concentration achievable for absorption in vivo. The shake-flask method, though lower in throughput, remains the gold standard for its accuracy with low-solubility compounds.[16][17]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a glass vial. The key is to ensure solid material remains undissolved, creating a saturated solution.[16]
-
Equilibration: Seal the vial and place it in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. To ensure complete removal of solid particles, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[18]
-
Calculation: The solubility is reported in units such as µg/mL or µM based on the measured concentration in the saturated supernatant.
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of Lipophilicity (LogD at pH 7.4)
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes. LogD is the distribution coefficient at a specific pH, making it more physiologically relevant than LogP for ionizable compounds.[19][20] The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.[21][22]
Protocol: HPLC-based LogD Determination
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogD₇.₄ values. Perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80%).
-
Data Collection: For each standard compound at each mobile phase composition, measure the retention time (t_R) and determine the retention factor, k, using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Extrapolation: For each standard compound, plot log(k) against the percentage of organic modifier. Extrapolate this linear relationship to 100% aqueous phase (0% organic modifier) to obtain the intercept, log(k_w).
-
Standard Curve: Create a calibration curve by plotting the known LogD₇.₄ values of the standard compounds against their calculated log(k_w) values. This establishes a linear relationship between HPLC retention and lipophilicity.
-
Sample Analysis: Inject the N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide sample and repeat steps 3 and 4 to determine its log(k_w).
-
LogD Calculation: Using the linear equation from the standard curve (Step 5), calculate the LogD₇.₄ of the target compound from its experimental log(k_w) value.
Caption: Workflow for HPLC-based LogD Determination.
Determination of Melting Point
Causality: The melting point is a fundamental thermal property that provides a quick and effective assessment of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range.[8] The capillary method is a standard and reliable technique.[23]
Protocol: Capillary Method
-
Sample Preparation: Ensure the compound is a fine, dry powder. Tap the open end of a capillary tube into the powder to collect a small amount of sample.[24]
-
Loading: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm.[24]
-
Initial Rapid Measurement: Place the capillary in the heating block of a melting point apparatus. Heat rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.[8]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample.
-
Heating Protocol: Heat at a moderate rate until the temperature is about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[23][25]
-
Recording the Range: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the last solid particle melts completely.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For high accuracy, repeat the measurement at least twice, ensuring consistent values.
Conclusion
The are foundational to its journey from a novel chemical entity to a potential therapeutic agent. This guide has outlined the significance of this compound class and provided a framework for its characterization. By employing the detailed, validated protocols for determining solubility, lipophilicity, melting point, and spectroscopic identity, researchers can generate the high-quality, reproducible data necessary to advance drug discovery and development efforts. The principles and methodologies described herein are designed to ensure scientific integrity and provide a robust basis for all subsequent biological and preclinical evaluation.
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